2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
Overview
Description
2-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form a 1,2,3-triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, piperidine, is reacted with a suitable azide precursor under appropriate conditions to form the azide intermediate.
Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Hydrochloride Formation: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct chemical and biological properties.
Piperidine Derivatives: Compounds containing the piperidine ring, which may have similar structural features.
Uniqueness
2-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLHIJUWVLCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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